molecular formula C18H14N2O B8475637 1-Naphthalen-1-ylmethyl-1,3-dihydro-benzimidazol-2-one

1-Naphthalen-1-ylmethyl-1,3-dihydro-benzimidazol-2-one

Cat. No.: B8475637
M. Wt: 274.3 g/mol
InChI Key: ZQRCTLOCEDQZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalen-1-ylmethyl-1,3-dihydro-benzimidazol-2-one is a useful research compound. Its molecular formula is C18H14N2O and its molecular weight is 274.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

3-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C18H14N2O/c21-18-19-16-10-3-4-11-17(16)20(18)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,19,21)

InChI Key

ZQRCTLOCEDQZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4NC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Isopropenyl-3-naphthalen-1-ylmethyl-1,3-dihydro-benzimidazol-2-one (1.6 g, 5.1 mmol) is dissolved in MeOH (5.0 mL) and water (5.0 mL) is added into the solution. To this heterogeneous reaction mixture is added 37% hydrochloric acid (4.0 mL). The reaction mixture is heated to 60° C. for 30 min and then water (50 mL) and CH2Cl2 (50 mL) are added. The organic layer is separated and the aqueous layer is extracted with CH2Cl2 (3×50 mL). The organic layers are combined, washed with Sat. NaHCO3 (100 mL), Sat. NH4Cl (100 mL) and water (3×100 mL), dried over MgSO4 and concentrated to give 1.3 g (93%) of crude product which is pure enough for the next step.
Name
1-Isopropenyl-3-naphthalen-1-ylmethyl-1,3-dihydro-benzimidazol-2-one
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
93%

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